molecular formula C8H11BrF2O B1380687 2-Bromo-1-(4,4-difluorocyclohexyl)-ethanone CAS No. 1370601-11-8

2-Bromo-1-(4,4-difluorocyclohexyl)-ethanone

Cat. No.: B1380687
CAS No.: 1370601-11-8
M. Wt: 241.07 g/mol
InChI Key: KEDIVRGYXYQZEK-UHFFFAOYSA-N
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Description

“2-Bromo-1-(4,4-difluorocyclohexyl)-ethanone” is a chemical compound with the CAS Number: 1370601-11-8 . It has a molecular weight of 241.08 . The IUPAC name for this compound is 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-one .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11BrF2O/c9-5-7(12)6-1-3-8(10,11)4-2-6/h6H,1-5H2 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis Protocols

  • The synthesis of various 2-bromo-1-arylethanone derivatives, including 2-bromo-1-(4,4-difluorocyclohexyl)-ethanone, involves nucleophilic substitution reactions with imidazole. Density Functional Theory (DFT) calculations were performed to understand the reaction mechanisms and properties of these compounds (Erdogan & Erdoğan, 2019).

Chemical Properties and Potential Uses

  • A study on the preparation of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone highlights the versatility of bromo-ethanone compounds in synthesizing novel chemical structures with potential applications in fungicidal activities (Bashandy et al., 2008).

Mechanistic Studies

  • The conversion of α-bromoketones to α,β-unsaturated ketones, a process relevant to the study of this compound, was investigated. This research provides insights into the mechanisms underlying the formation of chalcone analogues, crucial for understanding the reactivity of bromo-ethanones (Curti et al., 2007).

Properties

IUPAC Name

2-bromo-1-(4,4-difluorocyclohexyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrF2O/c9-5-7(12)6-1-3-8(10,11)4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDIVRGYXYQZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)CBr)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370601-11-8
Record name 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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